Technical Guide: Chemical Structure and Characterization of Lansoprazole-d4 N-Oxide
Technical Guide: Chemical Structure and Characterization of Lansoprazole-d4 N-Oxide
The following technical guide details the chemical structure, synthesis, and analytical characterization of Lansoprazole-d4 N-Oxide . This document is designed for research scientists and bioanalytical chemists requiring a definitive reference for this specific stable isotope-labeled metabolite.
Executive Summary
Lansoprazole-d4 N-Oxide is a stable isotope-labeled derivative of the proton pump inhibitor (PPI) Lansoprazole. It serves as a critical Internal Standard (IS) in the quantitative analysis of Lansoprazole metabolites using LC-MS/MS.
Structurally, it represents the pyridine-N-oxide of the parent drug, with four deuterium atoms incorporated into the benzimidazole moiety. This specific modification allows for mass-resolved differentiation from the endogenous metabolite while retaining identical chromatographic behavior and ionization efficiency.
Detailed Chemical Structure Analysis
Nomenclature and Identification
-
Systematic Name: 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4.
-
Chemical Formula:
-
Molecular Weight: ~389.38 g/mol (Calculated based on d4 enrichment).
-
Parent Drug MW: 369.36 g/mol .
Structural Topology
The molecule consists of two primary heterocyclic ring systems linked by a methylsulfinyl bridge:
-
Benzimidazole Ring (Deuterated): The four aromatic protons at positions 4, 5, 6, and 7 are replaced by deuterium (
). This provides a mass shift of +4 Da relative to the non-labeled form. -
Pyridine Ring (Oxidized): The nitrogen atom at position 1 of the pyridine ring is oxidized to an N-oxide (
). This is the distinguishing feature of this metabolite/impurity. -
Linker: A sulfinyl (
) group connects the two rings. Note that the sulfur atom is a chiral center, making the molecule a racemate (mixture of and enantiomers) unless chirally separated.
Visualization of the Synthesis & Structure
The following diagram illustrates the structural transformation from Lansoprazole-d4 to its N-Oxide derivative.
Caption: Synthesis pathway illustrating the selective N-oxidation of the Lansoprazole-d4 precursor.
Experimental Protocols
Synthesis of Lansoprazole-d4 N-Oxide
While commercial standards are available, in-house preparation may be required for specific metabolic studies. The following protocol utilizes meta-Chloroperoxybenzoic acid (mCPBA) for selective oxidation.
Reagents:
-
Lansoprazole-d4 (Start Material)
-
mCPBA (77% max, Oxidant)
-
Dichloromethane (DCM, Solvent)
-
Sodium Bicarbonate (
, Quench)
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of Lansoprazole-d4 in 10 mL of anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to -10°C using an ice-salt bath. Causality: Low temperature prevents over-oxidation to the sulfone or N-oxide sulfone.
-
Addition: Dropwise add 1.1 equivalents of mCPBA dissolved in 5 mL DCM over 15 minutes.
-
Reaction: Stir at 0°C for 1-2 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.
-
Quench: Add 10 mL of saturated
solution to neutralize excess acid. -
Extraction: Separate the organic layer, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. Purify the residue using semi-preparative HPLC (C18 column) to separate the N-oxide from any sulfone byproduct.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized standard, the following spectral features must be verified.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion (
): Observe peak at m/z ~390.4 . -
Key Fragmentation:
-
Loss of Oxygen (
Da): Characteristic of N-oxides. -
Cleavage of the sulfoxide bridge.
-
Differentiation: The d4 label (+4 Da) distinguishes it from the natural N-oxide metabolite (m/z ~386.4).
-
NMR Spectroscopy (
-NMR)
-
Solvent: DMSO-
or CDCl . -
Diagnostic Shift: The protons adjacent to the pyridine nitrogen (C6-H of the pyridine ring) will show a distinct downfield shift compared to the unoxidized parent, typically shifting from
8.2 ppm to ~8.4-8.5 ppm due to the deshielding effect of the N-oxide oxygen. -
Deuterium Confirmation: The aromatic region corresponding to the benzimidazole ring (typically 7.0 - 7.6 ppm) will show reduced integration or absence of signals, confirming the d4 labeling.
Applications in Drug Development
Bioanalytical Internal Standard
Lansoprazole-d4 N-Oxide is the "Gold Standard" IS for quantifying Lansoprazole N-Oxide in human plasma.
-
Workflow: Spike plasma samples with a fixed concentration of Lansoprazole-d4 N-Oxide prior to protein precipitation.
-
Benefit: Corrects for matrix effects, extraction efficiency, and ionization suppression.
Metabolic Pathway Mapping
The following diagram outlines the role of this compound in the broader metabolic landscape of Lansoprazole.
Caption: Metabolic map showing the formation of the N-Oxide relative to other major metabolites.
References
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Saruwatari, J. et al. (2010). In vitro metabolism of lansoprazole: roles of CYP2C19 and CYP3A4. Drug Metabolism and Disposition.
-
(Validates N-oxide as a CYP3A4 mediated metabolite).
-
-
Toronto Research Chemicals.
-
(Source for commercial structure verification).
-
-
European Pharmacopoeia (Ph. Eur.). Lansoprazole Monograph: Impurity B.
-
(Defines the non-deuterated N-oxide as a standard impurity).
-
-
Katsuki, H. et al. (1996). Determination of lansoprazole and its metabolites in human plasma by high-performance liquid chromatography.
-
(Methodology foundation).
-
